Cas no 2411198-39-3 (2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one)

2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one structure
2411198-39-3 structure
商品名:2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one
CAS番号:2411198-39-3
MF:C13H21ClN4O2
メガワット:300.784441709518
CID:5355036

2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one 化学的及び物理的性質

名前と識別子

    • 2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one
    • Z3995632540
    • 2-chloro-1-{3-hydroxy-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-1-yl}propan-1-one
    • インチ: 1S/C13H21ClN4O2/c1-9(2)18-7-11(15-16-18)13(20)5-4-6-17(8-13)12(19)10(3)14/h7,9-10,20H,4-6,8H2,1-3H3
    • InChIKey: JLRVNRGXBMJOKB-UHFFFAOYSA-N
    • ほほえんだ: ClC(C)C(N1CCCC(C2=CN(C(C)C)N=N2)(C1)O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 368
  • トポロジー分子極性表面積: 71.2
  • 疎水性パラメータ計算基準値(XlogP): 0.4

2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7559249-0.05g
2-chloro-1-{3-hydroxy-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-1-yl}propan-1-one
2411198-39-3 95.0%
0.05g
$212.0 2025-03-22

2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one 関連文献

2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-oneに関する追加情報

Professional Introduction to 2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one (CAS No. 2411198-39-3)

2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2411198-39-3, represents a novel molecular structure that combines elements of piperidine and triazole moieties, making it a promising candidate for further exploration in medicinal chemistry. The unique arrangement of functional groups within its molecular framework suggests potential applications in the design of new therapeutic agents.

The compound's structure is characterized by a chloro-substituted propanone core, which is further modified by a piperidine ring linked to a triazole group. This particular configuration is of great interest due to the ability of such structures to interact with biological targets in novel ways. The presence of both hydroxyl and chloro functional groups provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The piperidine moiety, in particular, is well-known for its role in many bioactive compounds, including antipsychotics and antivirals. By incorporating this group into the molecular structure of 2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one, researchers aim to leverage its known biological activity while introducing new functionalities that could enhance therapeutic efficacy.

The triazole component of the compound adds another layer of complexity and potential functionality. Triazoles are known for their stability and ability to form hydrogen bonds, which can be crucial for binding to biological targets. Additionally, the 1-propan-2-yltriazol moiety introduces a lipophilic character to the molecule, which may improve its solubility and bioavailability. These features make 2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yll)piperidin-l-y]propan-l-one a fascinating subject for further investigation.

Current research in medicinal chemistry increasingly focuses on the development of multitargeted drugs that can address multiple aspects of a disease simultaneously. The structural features of 2-Chloro-l-[3-hydroxy-l-(l-propan-Z-yI)-triazol-l-l)piperidin-I-yI]propan-I-one make it a candidate for such multitargeted approaches. For instance, the combination of a piperidine and triazole moiety could allow the compound to interact with both enzyme and receptor targets, providing a synergistic therapeutic effect.

The hydroxyl group in the molecule also presents opportunities for further chemical manipulation. Hydroxyl groups are often involved in hydrogen bonding interactions, which can be critical for the binding affinity of a drug molecule. By exploring modifications around this group, researchers can fine-tune the pharmacokinetic properties of the compound, such as its metabolic stability and binding affinity.

In vitro studies have begun to explore the potential biological activities of 2-Chloro-l-[3-hydroxy-l-(l-propan-Z-yI)-triazol-l-l)piperidin-I-yI]propan-I-one. Preliminary data suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors relevant to neurological disorders. These findings are particularly exciting given the well-documented role of piperidine derivatives in treating conditions such as depression and schizophrenia. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the chloro-substituent at the propanone core is particularly challenging due to its sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to achieve this transformation with increasing efficiency. The subsequent functionalization with the piperidine-triazole moiety further adds complexity but also opens up new avenues for structural diversity.

The use of computational chemistry tools has been instrumental in guiding the design and optimization of 2-Chloro-l-[3-hydroxy-l-(l-propan-Z-yI)-triazol-l-l)piperidin-I-yI]propan-I-one. Molecular modeling studies can predict how different structural modifications will affect the compound's interactions with biological targets, allowing researchers to make informed decisions about which derivatives to synthesize next. These computational approaches are particularly valuable when dealing with complex molecules like this one.

As research continues, it is expected that more derivatives of 2-Chloro-l-[3-hydroxy-l-(l-propan-Z-yI)-triazol-l-l)piperidin-I-yI]propan-I-one will be synthesized and evaluated for their pharmacological properties. The combination of experimental synthesis and computational modeling will be key to unlocking the full potential of this class of compounds. Future studies may also explore their suitability for use in combination therapies, where multiple drugs are used together to achieve greater therapeutic benefit.

In conclusion, 2-Chloro-l-[3-hydroxy-l-(l-propan-Z-yI)-triazol-l-l)piperidin-I-yI]propan-I-one (CAS No. 2411198-S9-S) represents an exciting opportunity for pharmaceutical research and development. Its unique structural features and potential biological activities make it a promising candidate for further exploration. As our understanding of medicinal chemistry continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量